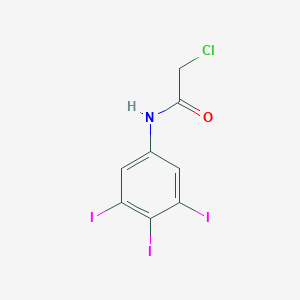
2-Chloro-N-(3,4,5-triiodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,4,5-triiodophenyl)acetamide is an organic compound with the molecular formula C8H5ClI3NO. This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, a chlorine atom attached to an acetamide group, and is known for its significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,4,5-triiodophenyl)acetamide typically involves the reaction of 3,4,5-triiodoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3,4,5-triiodophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The iodine atoms on the phenyl ring can participate in coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-N-(3,4,5-triiodophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3,4,5-triiodophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of iodine atoms enhances its binding affinity and specificity towards certain biological targets. The pathways involved include inhibition of enzymatic activity and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2,4,6-triiodophenyl)acetamide
- 2-Chloro-N-(3,5-diiodophenyl)acetamide
- 2-Chloro-N-(4-iodophenyl)acetamide
Uniqueness
2-Chloro-N-(3,4,5-triiodophenyl)acetamide is unique due to the presence of three iodine atoms on the phenyl ring, which significantly enhances its reactivity and binding affinity in biological systems compared to similar compounds with fewer iodine atoms. This makes it particularly valuable in applications requiring high specificity and potency.
Propriétés
Numéro CAS |
113769-98-5 |
|---|---|
Formule moléculaire |
C8H5ClI3NO |
Poids moléculaire |
547.30 g/mol |
Nom IUPAC |
2-chloro-N-(3,4,5-triiodophenyl)acetamide |
InChI |
InChI=1S/C8H5ClI3NO/c9-3-7(14)13-4-1-5(10)8(12)6(11)2-4/h1-2H,3H2,(H,13,14) |
Clé InChI |
NEXKHCHXJTXLCN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)I)I)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


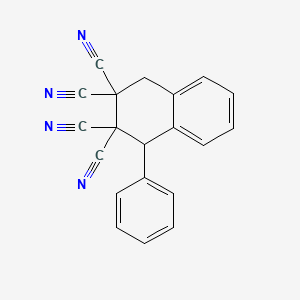
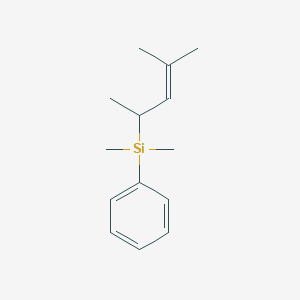
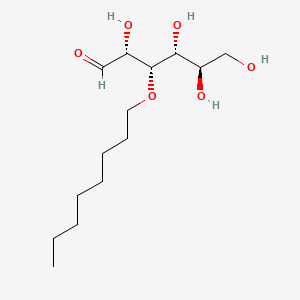
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)




![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

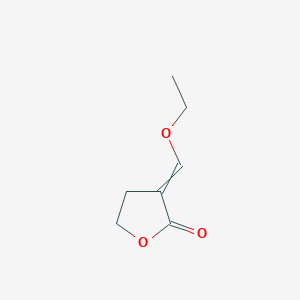
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
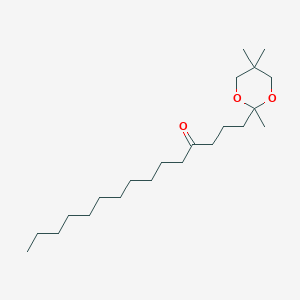
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
